tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyanopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-[(1R)-1-cyanopropyl]carbamate generally involves the formation of a carbamate linkage on a chiral cyanopropyl amine precursor. A common approach is the reaction of tert-butyl carbamate with a suitable cyanopropyl derivative under mild conditions to preserve stereochemical integrity.
Representative Preparation Method
- Starting Materials : (R)-1-aminopropyl derivatives or their protected forms.
- Key Reaction : Carbamate formation via reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl carbamate in the presence of bases such as triethylamine.
- Solvents : Anhydrous dichloromethane (DCM) or chloroform.
- Conditions : Room temperature to mild heating (0–25°C) to minimize side reactions and racemization.
- Purification : Silica gel column chromatography using hexane/ethyl acetate mixtures.
This method yields the target carbamate with high stereochemical purity and yield when reaction times are optimized (e.g., 18 hours preferred over shorter durations).
Alternative Synthetic Routes
Carbonylimidazolide Method : Utilizes carbonylimidazolide intermediates in aqueous media with nucleophiles, providing a general and efficient carbamate synthesis without requiring an inert atmosphere.
Use of Si(OMe)₄ and DBU : A novel approach involves using silicon tetramethoxide as a regenerable reagent and DBU as a CO₂ capture agent and catalyst, enabling direct conversion of low-concentration CO₂ into carbamates, potentially applicable for large-scale industrial synthesis.
Industrial Production Considerations
Industrial synthesis generally scales up the laboratory methods, focusing on:
- Reagent Efficiency : Using regenerable reagents and catalysts to reduce costs.
- Stereochemical Control : Employing chiral resolution or asymmetric synthesis to maintain high enantiomeric excess.
- Safety and Environmental Impact : Avoiding hazardous reagents and optimizing reaction conditions to minimize waste and by-products.
The synthesis routes involving tert-butyl carbamate and cyanopropyl intermediates are favored industrially due to their straightforwardness and scalability.
Stereochemical Resolution Techniques
Maintaining the (R)-configuration is critical. Techniques include:
- Chiral Chromatography : Separation of enantiomers by chiral HPLC, though this can be costly and time-consuming.
- Stereochemical Resolution with Chiral Amines : Using chiral amines such as (R)-phenethylamine to form diastereomeric salts that can be separated by crystallization, avoiding chromatography.
- Diastereomeric Salt Formation : For example, resolution using di-benzoyl tartaric acid in diisopropyl ether has been reported, though care must be taken due to solvent hazards.
Summary of Preparation Methods with Comparative Data
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc Protection of Aminopropyl | tert-butyl carbamate, Boc₂O, TEA, DCM, RT | High stereochemical purity, mild conditions | Requires careful control of temperature and time |
| Carbonylimidazolide Approach | Carbonylimidazolide intermediates, aqueous media | No inert atmosphere needed, efficient | May require specialized reagents |
| Si(OMe)₄ + DBU Catalysis | Silicon tetramethoxide, DBU, CO₂ capture | Regenerable reagents, green chemistry | Industrial scale optimization needed |
| Chiral Resolution (HPLC) | Chiral stationary phases | High enantiomeric purity | Expensive, time-consuming |
| Chiral Resolution (Diastereomers) | Chiral amines or acids, crystallization solvents | Avoids chromatography | Solvent hazards, requires optimization |
Research Findings and Optimization Insights
- Reaction Time and Temperature : Prolonged reaction times (up to 18 hours) and controlled temperatures (0–25°C) improve yields and reduce side reactions such as racemization and decomposition.
- Purification : Silica gel chromatography remains the standard for isolating pure product; however, industrial processes favor crystallization-based resolutions to reduce costs.
- Safety Notes : Solvents like diisopropyl ether used in diastereomeric salt formation can form explosive peroxides; proper handling and storage are essential.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups.
Substitution: The carbamate group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
tert-butyl N-[(1R)-1-cyanopropyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of carbamate derivatives, which are essential in various chemical reactions, including the formation of ureas and substituted compounds.
Protecting Group in Peptide Synthesis:
The compound is utilized as a protecting group for amino acids, particularly L-alanine. The tert-butyl group acts as a temporary protective moiety that can be easily removed under mild acidic conditions, allowing selective modifications of other functional groups. This protection-deprotection strategy is crucial for synthesizing peptides and peptidomimetics.
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules |
| Peptide Synthesis | Protecting group for amino acids |
| Carbamate Derivatives | Formation of ureas and substituted compounds |
Pharmacological Research:
Research indicates that this compound may exhibit immunosuppressive properties, making it a candidate for further investigation in drug development. Its interactions with enzymes and receptors suggest potential pharmacological effects that warrant detailed studies .
Mechanism of Action:
The compound modifies proteins and enzymes by forming carbamate linkages, which can significantly alter the activity and function of these target molecules. This mechanism is crucial for understanding its biological effects and therapeutic potential.
Medicinal Chemistry
Drug Development:
The compound has been explored for its potential use in drug development. Its structure allows it to interact with various biological targets, which can lead to significant pharmacological effects. Ongoing studies aim to elucidate its specific mechanisms and therapeutic applications .
Case Studies:
Recent investigations have highlighted its role in developing new therapeutic agents targeting specific diseases. For instance, research into cannabinoid receptor antagonists has shown that similar compounds can significantly affect weight loss and metabolic disorders, suggesting that this compound may have analogous applications .
Industrial Applications
Polymer Production:
In industrial settings, this compound is utilized in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-cyanopropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action depend on the specific application and target .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Notable Structural Features |
|---|---|---|---|---|
| tert-Butyl N-[(1R)-1-cyanopropyl]carbamate | Not provided | C₉H₁₆N₂O₂ | Boc, -CN | Chiral (R)-cyanopropyl chain |
| tert-Butyl (1-cyanocyclopropyl)carbamate | 507264-68-8 | C₉H₁₄N₂O₂ | Boc, -CN, cyclopropane | Strained cyclopropane ring |
| tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate | 66399-06-2 | C₁₅H₂₀N₂O₂ | Boc, -CN, phenyl | Aromatic phenyl substituent |
| tert-Butyl {(1R,2S)-1-[(Cyclopropylsulfonyl)...}* | Not provided | C₁₅H₂₃N₃O₅S | Boc, -CN, sulfonyl, vinyl, cyclopropane | Multi-substituted bicyclic system |
| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}... | 1932203-04-7 | C₁₄H₂₁NO₃ | Boc, formyl, bicyclo[2.2.2]octane | Rigid bicyclic framework |
*Full name abbreviated for space; see Section 2.1(a) for details.
Research Findings and Inferred Reactivity
- Deprotection Kinetics : The Boc group in all analogs is acid-labile, but steric and electronic factors modulate deprotection rates. For example, the phenyl group in 66399-06-2 may slow acidolysis due to steric shielding, whereas the sulfonyl group in could accelerate it via electron withdrawal .
- Stereochemical Influence: The (R)-configuration in the target compound may favor specific enantioselective transformations, unlike non-chiral analogs like 507264-68-8 .
- Applications : Compounds with rigid frameworks (e.g., bicyclo[2.2.2]octane) are valuable in designing conformationally restricted drug analogs, while vinyl or formyl groups enable post-synthetic modifications .
Biological Activity
Tert-butyl N-[(1R)-1-cyanopropyl]carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
Structural Characteristics
This compound features a tert-butyl group, a carbamate functional group, and a cyanopropyl substituent. The presence of these groups contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of carbamate compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Mechanism of Action |
|---|---|---|
| This compound | MRSA, VRE | Disruption of bacterial membrane potential |
| Arylurea derivatives | Gram-positive bacteria | Membrane depolarization |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially altering their activity and providing therapeutic benefits in conditions such as cancer or metabolic disorders.
Case Study: Inhibition of Enzyme Activity
A study focused on enzyme inhibitors revealed that similar carbamate compounds can modulate enzyme activity by competitive inhibition. This was particularly noted in the context of diacylglycerol acyltransferase (DGAT2), which is implicated in lipid metabolism .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with structural similarities to this compound may exhibit neuroprotective effects. This could be linked to their ability to modulate signaling pathways associated with neurodegenerative diseases.
Research Findings
In vitro studies have demonstrated that certain carbamate derivatives can protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .
Pharmacodynamics
The pharmacodynamic properties of this compound are largely attributed to its interaction with cellular targets. The compound may influence:
- Signal Transduction Pathways : Modulating pathways that regulate cell survival and apoptosis.
- Membrane Integrity : Affecting the permeability and integrity of bacterial membranes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : High gastrointestinal absorption potential.
- Distribution : Ability to cross the blood-brain barrier (BBB).
- Metabolism : Involvement of cytochrome P450 enzymes in metabolic processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[(1R)-1-cyanopropyl]carbamate, and how can enantiomeric purity be maintained?
- Methodology : The compound is synthesized via Boc-protection of the corresponding amine intermediate. Key steps include coupling tert-butyl carbamate with (1R)-1-cyanopropylamine under conditions favoring retention of stereochemistry (e.g., using DCC/DMAP in anhydrous DCM). Enantiomeric purity is monitored via chiral HPLC or polarimetry .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. Recrystallization from toluene/hexane enhances purity (>97%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H) and cyanopropyl moiety (δ ~2.5 ppm for CH) .
- IR : Peaks at ~3350 cm (N-H stretch) and ~1680 cm (C=O) confirm carbamate functionality .
Q. What safety protocols are recommended for handling this compound?
- Handling : Use PPE (gloves, goggles) in a fume hood. Although classified as non-hazardous in SDSs, avoid inhalation/contact due to limited toxicological data .
- Storage : Stable at RT in airtight containers; protect from moisture to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilic carbonyl carbon. Solvent effects (e.g., DCM) are simulated using the Polarizable Continuum Model (PCM).
- Outcome : Predict regioselectivity in reactions with amines or Grignard reagents, validated via kinetic studies .
Q. What strategies address challenges in enantioselective synthesis of the (1R)-configured cyanopropyl group?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co complexes) for cyanide addition to prochiral ketones.
- Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Acidic Hydrolysis : The Boc group is cleaved with TFA or HCl/dioxane, yielding the amine. Kinetic studies (monitored by TLC/LC-MS) show faster deprotection in strong acids (pH < 2) .
- Basic Conditions : Stable in mild bases (pH 8–10) but degrades in strong bases (e.g., NaOH/MeOH) via ester hydrolysis .
Q. What in vitro assays evaluate the biological activity of this compound?
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity.
- Enzyme Inhibition : Fluorescence-based assays test inhibition of proteases or kinases (e.g., trypsin, EGFR kinase) .
Q. How can structural analogs of this compound be designed to enhance metabolic stability?
- Modifications :
- Replace the cyanopropyl group with fluorinated analogs to reduce CYP450-mediated oxidation.
- Introduce bulky substituents (e.g., bicyclic amines) to sterically shield the carbamate .
- Validation : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic half-life improvements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
